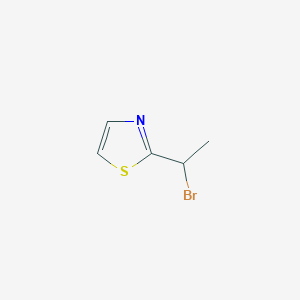
2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” appears to be a complex organic molecule. It contains an ethylphenyl group, an amino group, an oxoethyl group, and a 3-acetylindolizine-1-carboxylate group.
Synthesis Analysis
Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization.Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The ethylphenyl group would provide aromatic character, the amino and oxoethyl groups could participate in hydrogen bonding, and the 3-acetylindolizine-1-carboxylate group would likely contribute to the compound’s overall polarity.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the amino group could act as a base or nucleophile, and the carboxylate group could act as an acid or electrophile.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an ethylphenyl group could make the compound relatively nonpolar and insoluble in water, while the presence of an amino group could allow it to form hydrogen bonds.Scientific Research Applications
Synthesis and Biological Activities
The compound of interest is part of a broader class of chemicals that have been synthesized and evaluated for their potential biological activities. For example, a study detailed the efficient synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, which demonstrated antimicrobial activity. These compounds, including structures similar to 2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, have shown both antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Antimicrobial and Anti-inflammatory Agents
Another research direction involves synthesizing compounds with similar chemical structures for their antimicrobial and anti-inflammatory properties. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was transformed into compounds that, after being treated with aromatic aldehydes, yielded Schiff bases. These compounds were characterized and screened for antibacterial, antifungal, and anti-inflammatory activities, suggesting the versatility of this chemical framework in designing potential therapeutic agents (Narayana, Ashalatha, Raj, & Kumari, 2006).
Chemical Reactivity and Heterocyclic Compound Synthesis
The chemical reactivity of chloroacetylated β-enamino compounds, including those related to 2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, has been studied to synthesize polyfunctionalized heterocyclic compounds. These studies are crucial for understanding how such compounds can be used to generate a wide variety of heterocyclic structures, further expanding their applicability in pharmaceutical and chemical research (Braibante, Braibante, Costa, & Martins, 2002).
Synthesis of Novel Polyfunctionally Substituted Compounds
Research into the synthesis and characterization of novel polyfunctionally substituted compounds, including indeno[2,1-b]thiophene derivatives derived from indanones, illustrates the potential of 2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate in contributing to the development of new materials with unique electronic and optical properties. Such compounds have been explored for their applications in dyes and pigments, underscoring the diversity of applications stemming from this chemical scaffold (Fu & Wang, 2008).
Safety And Hazards
Without specific information on this compound, it’s hard to provide accurate safety and hazard information. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination.
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. These could range from pharmaceutical research if the compound has medicinal properties, to materials science if the compound has unique physical properties.
properties
IUPAC Name |
[2-(2-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-15-8-4-5-9-17(15)22-20(25)13-27-21(26)16-12-19(14(2)24)23-11-7-6-10-18(16)23/h4-12H,3,13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVHMXCBWQZJNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2374158.png)
![N-[2-[3-(2-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2374160.png)
![2-(2-(4-fluorophenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2374163.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2374164.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2374166.png)


![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2374170.png)
![N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374172.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2374173.png)


